Cis-3-fluorocyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula CHClFN. It is classified as a fluorinated amine, which is significant in various chemical and pharmaceutical applications. This compound exhibits unique properties due to the presence of both a fluorine atom and an amine functional group, making it valuable in synthetic chemistry and medicinal research.
Cis-3-fluorocyclohexan-1-amine hydrochloride can be sourced from various chemical suppliers and is often used as an intermediate in the synthesis of more complex molecules. It falls under the category of halogenated amines, which are known for their diverse biological activities and applications in drug development.
The synthesis of cis-3-fluorocyclohexan-1-amine hydrochloride typically involves fluorination reactions where cyclohexanone or cyclohexanol derivatives are treated with fluorinating agents. One common method includes the use of diethylaminosulfur trifluoride (DAST) under controlled temperatures to achieve selective fluorination. The process can be complex, often requiring multiple steps to ensure high yield and purity of the final product.
The molecular structure of cis-3-fluorocyclohexan-1-amine hydrochloride features a cyclohexane ring with a fluorine atom at the 3-position and an amine group at the 1-position.
InChI=1S/C6H12FN.ClH/c7-5-1-3-6(8)4-2-5;/h5-6H,1-4,8H2;1H
C1CC(CCC1N)F.Cl
These representations provide insight into the compound's connectivity and stereochemistry, essential for understanding its reactivity and interactions.
Cis-3-fluorocyclohexan-1-amine hydrochloride participates in various chemical reactions typical of amines and fluorinated compounds.
The mechanism of action for cis-3-fluorocyclohexan-1-amine hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that this compound may inhibit fatty acid amide hydrolase (FAAH), an enzyme that regulates lipid transmitters within the endocannabinoid system. By inhibiting FAAH, cis-3-fluorocyclohexan-1-amine hydrochloride can lead to increased levels of endocannabinoids such as anandamide, which are associated with pain relief and anti-inflammatory effects.
Cis-3-fluorocyclohexan-1-amine hydrochloride is typically presented as a white crystalline solid. Its melting point, solubility in water, and stability under various conditions are crucial for its handling and application in laboratories.
The compound exhibits:
Cis-3-fluorocyclohexan-1-amine hydrochloride has several scientific uses:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3